2-Chloro-5-(1,1-difluoroethyl)aniline
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Overview
Description
2-Chloro-5-(1,1-difluoroethyl)aniline is an organic compound with the molecular formula C8H8ClF2N and a molecular weight of 191.61 g/mol . This compound is characterized by the presence of a chloro group and a difluoroethyl group attached to an aniline ring. It is primarily used in research and development projects due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(1,1-difluoroethyl)aniline can be achieved through various methods. One common approach involves the reaction of 2-chloroaniline with 1,1-difluoroethane under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the proper formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production. The compound is then purified through various techniques such as distillation and recrystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(1,1-difluoroethyl)aniline undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while oxidation and reduction reactions produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-Chloro-5-(1,1-difluoroethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on various biological pathways.
Industry: It is used in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of 2-Chloro-5-(1,1-difluoroethyl)aniline involves its interaction with specific molecular targets and pathways. The chloro and difluoroethyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can bind to various receptors and enzymes, influencing their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)aniline: Similar in structure but with a trifluoromethyl group instead of a difluoroethyl group.
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: Contains additional chloro and tetrafluoroethoxy groups.
Uniqueness
2-Chloro-5-(1,1-difluoroethyl)aniline is unique due to the presence of both chloro and difluoroethyl groups, which confer distinct chemical and physical properties. These unique features make it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C8H8ClF2N |
---|---|
Molecular Weight |
191.60 g/mol |
IUPAC Name |
2-chloro-5-(1,1-difluoroethyl)aniline |
InChI |
InChI=1S/C8H8ClF2N/c1-8(10,11)5-2-3-6(9)7(12)4-5/h2-4H,12H2,1H3 |
InChI Key |
PVRAJKMEAZJTMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)N)(F)F |
Origin of Product |
United States |
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